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Introduction

Rapamycin is a macrolide compound renowned for its potent inhibition of the highly conserved
Target of Rapamycin (TOR) kinase, a central regulator of cell growth and proliferation.[1] In
yeast, the TOR signaling pathway is fundamental for responding to nutrient availability.[2]
Rapamycin's canonical mechanism involves binding to the immunophilin Fprl (the yeast
homolog of mammalian FKBP12), forming a complex that inhibits TOR Complex 1 (TORC1).[3]

[4]

The term "Seco-Rapamycin” refers to the ring-opened, non-enzymatic degradation product of
rapamycin.[5] It is crucial to note that Seco-Rapamycin is reported to be largely inactive, with
significantly reduced potency and is not considered to affect mTOR function directly.

However, research in yeast models has uncovered a distinct, mTOR-independent mechanism
of action for rapamycin itself. Studies have demonstrated that rapamycin can inhibit DNA repair
processes, specifically nucleotide excision repair (NER), through a pathway that does not
involve the TOR kinases. This discovery has significant implications, particularly when
considering the co-administration of rapamycin with genotoxic agents in clinical settings. These
application notes will detail this TOR-independent effect and provide protocols to study it in
Saccharomyces cerevisiae.
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Part 1: TOR-Independent Inhibition of Nucleotide
Excision Repair

The primary documented TOR-independent effect of rapamycin in yeast is the inhibition of
transcription-coupled nucleotide excision repair (TC-NER). This cellular process is essential for
removing DNA lesions, such as those caused by UV radiation, from actively transcribed gene
strands.

Mechanism of Action: The inhibitory effect of rapamycin on NER is not mediated by its
canonical targets, Torl or Tor2. Evidence shows that repair is diminished even in tor mutant
strains treated with rapamycin. Instead, this pathway is dependent on the Fprl protein and
another protein, Fapl, which competes with rapamycin for Fprl binding. The deletion of either
the FPR1 or FAP1 gene abrogates the inhibitory effect of rapamycin on DNA repair. This
suggests a model where the Fprl-rapamycin complex, potentially modulated by Fap1l, directly
or indirectly interferes with the NER machinery, independent of TORC1 signaling.

Signaling Pathway Diagram
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Caption: TOR-Independent inhibition of NER by Rapamycin in yeast.

Part 2: Quantitative Data Summary

The following table summarizes the qualitative effects of rapamycin on nucleotide excision
repair across different yeast genetic backgrounds, as reported in the literature. The key finding
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is that rapamycin's inhibitory effect requires both Fprl and Fap1l but is independent of TOR
kinase function.

Yeast Strain Rapamycin TORC1 NER Inhibition .
. Rationale
Genotype Treatment Function Observed
) Baseline NER
Wild-Type - Normal No o
activity.
Rapamycin
) o inhibits NER in a
Wild-Type + Inhibited Yes )
standard genetic
background.
Normal Fprl is required
fprlA (Fprl ) )
] + (Rapamycin No for rapamycin's
deletion) »
Insensitive) effect on NER.
Fapl is also
faplA (Fapl required for
P ] (Fap + Inhibited No a ]
deletion) rapamycin's
effect on NER.
Loss of TOR
torltor2(ts) (at ) function alone
- Defective No o
37°C) does not inhibit
NER.

Rapamycin still

inhibits NER
torltor2(ts) (at )
+ Defective Yes even when TOR
37°C) )
kinases are
inactive.

Part 3: Experimental Protocols
Protocol 1: Yeast Spot Assay for Rapamycin Sensitivity

This is a fundamental assay to confirm the rapamycin sensitivity of yeast strains, which is a
prerequisite for studying its specific effects. Strains lacking FPR1 will show robust growth in the

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1512330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

presence of rapamycin.

Materials:

e Yeast strains (e.g., Wild-Type, fprlA)

e YPD liquid medium (1% Yeast Extract, 2% Peptone, 2% Dextrose)
e YPD agar plates

e Rapamycin stock solution (1 mg/mL in ethanol or DMSO)
 Sterile water or saline

e 96-well microplate

o Multichannel pipette

Procedure:

o Culture Preparation: Inoculate 5 mL of YPD with single colonies of each yeast strain. Grow
overnight at 30°C with shaking until cultures reach the mid-log phase (ODsoo = 0.5-1.0).

» Plate Preparation: Prepare YPD agar plates containing the desired final concentration of
rapamycin (e.g., 10-100 ng/mL) and control plates with the vehicle (ethanol/DMSO) only.

o Serial Dilutions: Normalize all yeast cultures to an ODsoo of 1.0 in sterile water.

e In a 96-well plate, perform a 10-fold serial dilution series for each strain. Add 10 pL of the
normalized culture to 90 pL of sterile water (1071), then transfer 10 pL of this dilution to the
next well containing 90 uL of water (10-2), and so on, up to 10~4 or 10->.

e Spotting: Using a multichannel pipette, spot 5 yL of each dilution onto the control and
rapamycin-containing plates. Start with the most dilute sample and move to the most
concentrated.

 Incubation: Allow the spots to dry completely, then incubate the plates at 30°C for 2-3 days.
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e Analysis: Document the plates by photography. Compare the growth of different strains.
Rapamycin-sensitive strains (Wild-Type) will show little to no growth on rapamycin plates,
while resistant strains (fpr1A) will grow similarly to the control plate.

Protocol 2: Assay for Transcription-Coupled Nucleotide
Excision Repair (TC-NER)

This protocol outlines a method to measure the rate of removal of UV-induced DNA damage
from a specific gene, based on methodologies described in the literature.

Materials:

Yeast strains and culture media

e Rapamycin stock solution

e UV Stratalinker or similar UV-C source (254 nm)
e Genomic DNA isolation kit (yeast-specific)

¢ Restriction enzymes and buffers

e T4 Endonuclease V

o Alkaline agarose gel electrophoresis equipment
e Southern blotting apparatus and reagents

o Gene-specific radio-labeled DNA probe

Experimental Workflow Diagram:
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Caption: Experimental workflow for the Yeast Nucleotide Excision Repair assay.
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Procedure:

Yeast Culture and Treatment: Grow yeast cultures to mid-log phase. Treat one flask with
rapamycin (e.g., 200 ng/mL) and a control flask with vehicle for 1-2 hours.

UV Irradiation: Collect cells, wash with ice-cold PBS, and resuspend in a thin layer of PBS in
a petri dish. Irradiate with UV-C (e.g., 40-80 J/m?) to induce cyclobutane pyrimidine dimers
(CPDs).

Repair Incubation: Resuspend the irradiated cells in fresh YPD medium (with rapamycin or
vehicle) and incubate at 30°C. Collect aliquots at various time points (e.g., 0, 30, 60, 120
minutes) to measure the rate of repair.

Genomic DNA Isolation: Isolate high-quality genomic DNA from each time point sample.

Restriction Digest: Digest the genomic DNA with a suitable restriction enzyme that excises
the gene of interest.

T4 Endonuclease V Digestion: For each sample, take two equal aliquots. Treat one with T4
Endonuclease V, which specifically cleaves DNA at the site of CPDs. The other aliquot
serves as a nho-enzyme control.

Alkaline Gel Electrophoresis: Separate the DNA fragments on a denaturing alkaline agarose
gel. This separates the DNA strands and allows for the visualization of strand breaks.

Southern Blotting: Transfer the DNA to a nylon membrane and hybridize with a radio-labeled,
strand-specific probe for the gene of interest.

Data Analysis:
o Visualize the results using a phosphorimager.

o In the T4 Endonuclease V-treated samples, the full-length gene fragment will only be
visible if CPDs have been repaired. Unrepaired CPDs will lead to cleavage and the
appearance of smaller fragments.
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o Quantify the intensity of the full-length band at each time point. The rate of reappearance
of the full-length band corresponds to the rate of NER.

o Calculate the number of lesions per fragment using the Poisson distribution based on the
band intensities of the full-length fragment in the T4-treated vs. untreated lanes at the 0-
hour time point.

o Compare the repair rates between rapamycin-treated and control cells. A slower rate of
reappearance of the full-length band in the treated sample indicates inhibition of NER.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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